![molecular formula C16H16O2 B14011971 (2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate CAS No. 1998216-01-5](/img/structure/B14011971.png)
(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate: is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate typically involves several steps. One common method is the Friedel-Crafts acylation of biphenyl, followed by reduction and esterification reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like lithium aluminum hydride (LiAlH4) for the reduction step. The final esterification can be achieved using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetate group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound can be used as probes or markers due to their fluorescent properties.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate depends on its functional groups and the specific reactions it undergoes. The methanol and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The biphenyl core provides a rigid, planar structure that can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparación Con Compuestos Similares
Biphenyl: The parent compound with two benzene rings connected by a single bond.
[1,1’-Biphenyl]-4-methanol: A similar compound with a methanol group at a different position.
[1,1’-Biphenyl]-2-methyl: A compound with a methyl group at a different position.
Uniqueness: The presence of multiple functional groups in [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate makes it more versatile in terms of chemical reactivity and potential applications compared to simpler biphenyl derivatives. The combination of methanol, methyl, and acetate groups allows for a wider range of chemical modifications and interactions, enhancing its utility in various fields.
Propiedades
Número CAS |
1998216-01-5 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
[3-(2-methylphenyl)phenyl]methyl acetate |
InChI |
InChI=1S/C16H16O2/c1-12-6-3-4-9-16(12)15-8-5-7-14(10-15)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Clave InChI |
VWKGSRZFXDRRKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC(=C2)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
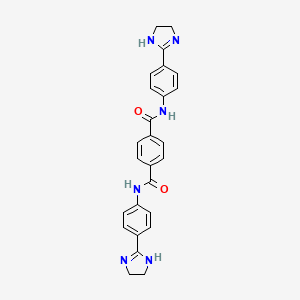
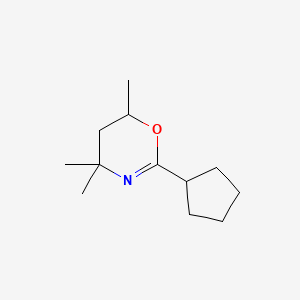
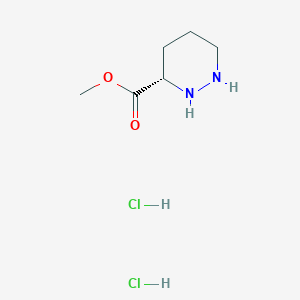
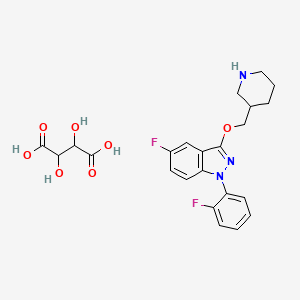
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
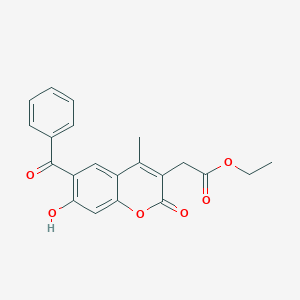
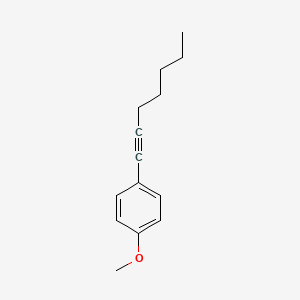

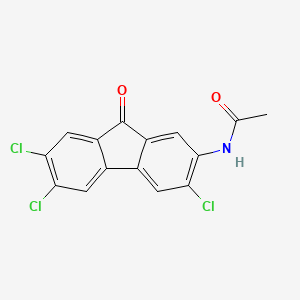
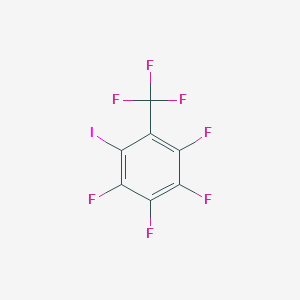
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
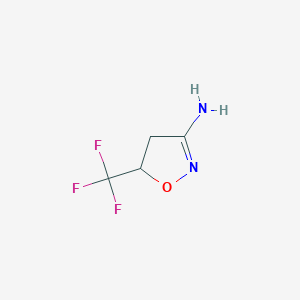
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
